molecular formula C13H9BrN2O B14017138 3-Amino-8-bromophenanthridin-6(5h)-one CAS No. 26844-82-6

3-Amino-8-bromophenanthridin-6(5h)-one

Cat. No.: B14017138
CAS No.: 26844-82-6
M. Wt: 289.13 g/mol
InChI Key: HHMHUHJCNBXIBI-UHFFFAOYSA-N
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Description

3-Amino-8-bromophenanthridin-6(5H)-one (CAS: 26844-82-6) is a phenanthridinone derivative characterized by an amino (-NH₂) group at position 3 and a bromine atom at position 8 on its heterocyclic core. The molecular formula is inferred as C₁₃H₉BrN₂O (molecular weight: 309.13 g/mol), based on the phenanthridinone scaffold (C₁₃H₉NO) with substituents replacing hydrogen atoms. Phenanthridinones are known for their bioactivity, particularly in anticancer and antimicrobial contexts, though specific data for this compound remains underexplored .

Synthesis of such derivatives often employs palladium-catalyzed cross-coupling reactions, as demonstrated in related compounds (e.g., 3-chloro-8-methoxy derivatives synthesized via aryl amidation, yielding 30% under optimized conditions) . The bromo substituent’s electron-withdrawing nature may influence reactivity in such syntheses.

Properties

CAS No.

26844-82-6

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

3-amino-8-bromo-5H-phenanthridin-6-one

InChI

InChI=1S/C13H9BrN2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,15H2,(H,16,17)

InChI Key

HHMHUHJCNBXIBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C3=C2C=CC(=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include halogenated and aminated phenanthridinones, as well as heterocyclic derivatives like naphthyridinones. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Characteristics
3-Amino-8-bromophenanthridin-6(5H)-one 26844-82-6 C₁₃H₉BrN₂O 309.13 3-NH₂, 8-Br Bromine’s electron-withdrawing effect may enhance electrophilic substitution reactivity
3-Amino-8-chlorophenanthridin-6(5H)-one 865348-82-9 C₁₃H₉ClN₂O 264.68 3-NH₂, 8-Cl Chlorine’s smaller size and lower electronegativity vs. Br may alter solubility and reactivity
8-Bromophenanthridin-6(5H)-one 26689-66-7 C₁₃H₈BrNO 290.11 8-Br Simpler structure; lacks amino group, potentially reducing hydrogen-bonding interactions
1-Amino-3,8-dibromo-5H-phenanthridin-6-one 27375-03-7 C₁₃H₈Br₂N₂O 389.03 1-NH₂, 3-Br, 8-Br Increased bromination may reduce solubility in polar solvents
8-Bromo-1,6-naphthyridin-5(6H)-one 155057-97-9 C₈H₅BrN₂O 229.04 8-Br (naphthyridinone) Smaller heterocyclic core; distinct electronic properties due to nitrogen positioning

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